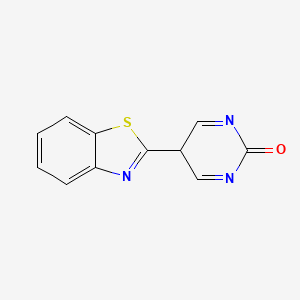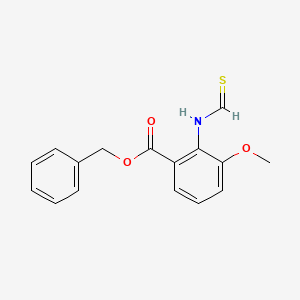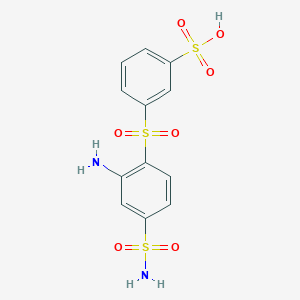![molecular formula C15H16Se B14369139 [(1-Phenylpropan-2-yl)selanyl]benzene CAS No. 90159-13-0](/img/structure/B14369139.png)
[(1-Phenylpropan-2-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Phenylpropan-2-yl)selanyl]benzene is an organic compound that features a selenium atom bonded to a benzene ring and a phenylpropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylpropan-2-yl)selanyl]benzene typically involves the reaction of a phenylpropan-2-yl halide with a selenol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Phenylpropan-2-yl)selanyl]benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phenylpropan-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxide or selenone derivatives, while reduction can produce selenide derivatives.
Aplicaciones Científicas De Investigación
[(1-Phenylpropan-2-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism by which [(1-Phenylpropan-2-yl)selanyl]benzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to play a role in redox reactions and can influence cellular processes by modulating oxidative stress and enzyme activity. The specific pathways involved depend on the context of its application, such as its antioxidant or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar structure but without the selenium atom.
Benzyl methyl ketone: Another related compound with a different functional group.
Phenyl-2-propanone: A compound with a similar backbone but different substituents.
Uniqueness
[(1-Phenylpropan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. This makes it valuable for research in areas where selenium’s unique reactivity and biological activity are of interest.
Propiedades
Número CAS |
90159-13-0 |
|---|---|
Fórmula molecular |
C15H16Se |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1-phenylpropan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Clave InChI |
YELQNOKHZXPQBD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
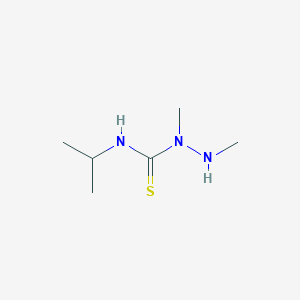
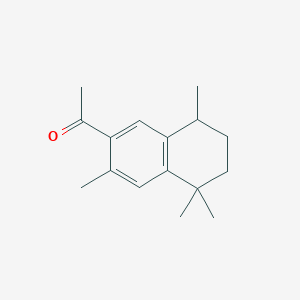
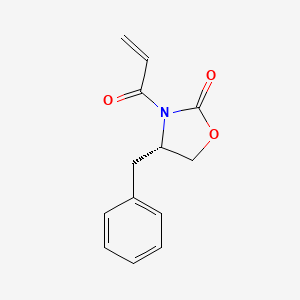
methanone](/img/structure/B14369092.png)

![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
